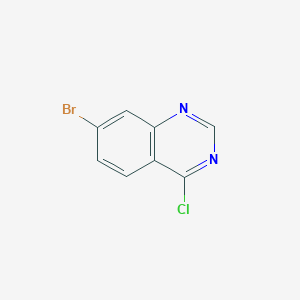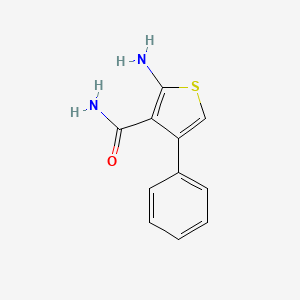![molecular formula C9H16N2O B1284697 N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine CAS No. 953749-60-5](/img/structure/B1284697.png)
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . This compound is characterized by the presence of a furan ring, an amino group, and a dimethylamine group, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine typically involves the reaction of 5-methyl-2-furaldehyde with dimethylamine and a suitable reducing agent . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield . The process typically includes:
Raw Materials: 5-methyl-2-furaldehyde, dimethylamine, and reducing agents
Reaction Conditions: Optimized for high yield and purity, often involving controlled temperature and pressure
Purification: Techniques such as distillation, crystallization, or chromatography to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base
Major Products
Oxidation: Furan derivatives with various functional groups
Reduction: Secondary amines with modified alkyl chains
Substitution: Compounds with substituted dimethylamine groups
Aplicaciones Científicas De Investigación
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its pharmacological properties and potential therapeutic uses
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and amino groups play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N-methylamine
- N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-diethylamine
- N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dipropylamine
Uniqueness
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
N,N-dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-4-5-9(12-7)8(6-10)11(2)3/h4-5,8H,6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELHQGOVULCJSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588400 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953749-60-5 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
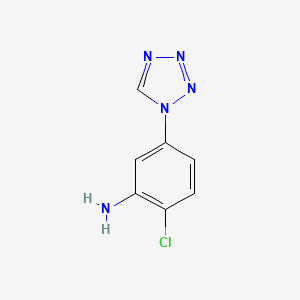
![1-[2-(Dimethylamino)ethyl]piperidin-4-amine](/img/structure/B1284620.png)

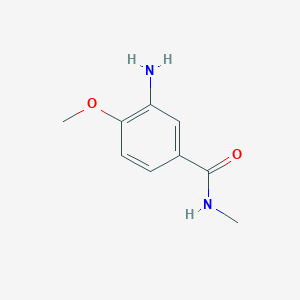

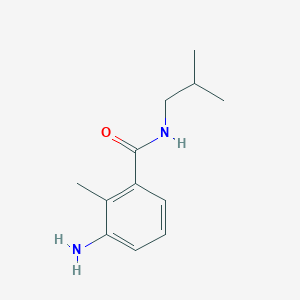
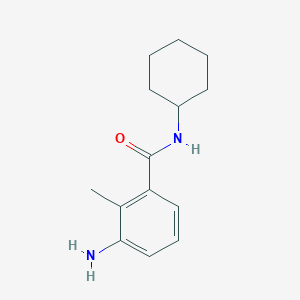

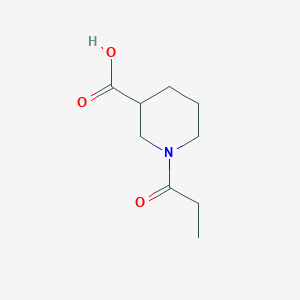
![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)
